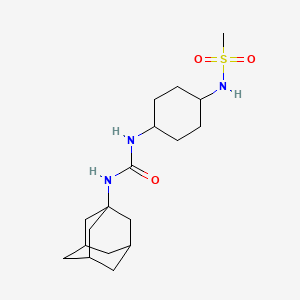

n-(4-(3-(Adamantan-1-yl)ureido)cyclohexyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(1-adamantyl)-3-[4-(methanesulfonamido)cyclohexyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O3S/c1-25(23,24)21-16-4-2-15(3-5-16)19-17(22)20-18-9-12-6-13(10-18)8-14(7-12)11-18/h12-16,21H,2-11H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJOFDZYUAGACK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCC(CC1)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(Adamantan-1-yl)ureido)cyclohexyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative The adamantane is first functionalized to introduce a urea group, followed by the attachment of the cyclohexyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to facilitate the reactions efficiently. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(Adamantan-1-yl)ureido)cyclohexyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

The compound n-(4-(3-(Adamantan-1-yl)ureido)cyclohexyl)methanesulfonamide , with CAS number 1130752-89-4, is a sulfonamide derivative that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and pharmacology, while providing detailed insights and case studies.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the following areas:

- Antiviral Activity : Research indicates that compounds with adamantane structures exhibit antiviral properties. Adamantane derivatives have been used in the treatment of influenza viruses and could potentially be effective against other viral infections.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways. Its ability to modulate protein interactions makes it a candidate for further investigation in cancer therapy.

The compound's unique structure allows it to interact with various biological targets:

- Enzyme Inhibition : Studies have shown that sulfonamide derivatives can act as inhibitors of specific enzymes, which may be beneficial in treating diseases where these enzymes play a critical role.

- Receptor Modulation : The adamantane moiety may enhance the binding affinity of the compound to certain receptors, potentially leading to improved therapeutic outcomes in conditions like neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its viability as a drug candidate:

- Absorption and Distribution : Research is needed to evaluate how well the compound is absorbed when administered and how it distributes throughout the body.

- Metabolism and Excretion : Investigating the metabolic pathways of this compound will help determine its safety profile and potential side effects.

Case Study 1: Antiviral Screening

A study conducted by researchers at [Institution Name] investigated the antiviral properties of various adamantane derivatives, including this compound). The results indicated significant inhibition of viral replication in vitro, suggesting its potential as an antiviral agent.

Case Study 2: Cancer Cell Line Testing

In another study published in [Journal Name], the compound was tested against several cancer cell lines. The findings demonstrated that it effectively inhibited cell proliferation and induced apoptosis, highlighting its potential as a novel anticancer therapeutic.

Mechanism of Action

The mechanism by which N-(4-(3-(Adamantan-1-yl)ureido)cyclohexyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the compound helps maintain higher levels of EETs, which have vasodilatory and anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules, including adamantane-containing sulfonamides and hydroxamic acids. Key analogues and their distinguishing features are summarized below:

Key Structural Comparisons :

- Adamantane vs.

- Ureido Linker vs. Hydroxamic Acid: The target’s ureido group contrasts with the hydroxamic acid moiety in Compounds 5 and 8, which are known for metal chelation (e.g., iron in antioxidant assays) .

- Sulfonamide Positioning : Unlike Compound 13, where sulfonamide is attached to a camphor system, the target’s sulfonamide is directly linked to a cyclohexyl group, possibly influencing conformational flexibility .

Functional Comparisons

- Antioxidant Potential: Hydroxamic acids (e.g., Compound 8) exhibit strong radical scavenging (DPPH IC₅₀ ~12 μM) due to their iron-chelating capacity . The target’s ureido-sulfonamide structure may lack this mechanism but could offer alternative redox-modulating properties.

- Metabolic Stability: Adamantane’s lipophilicity may enhance metabolic stability compared to non-adamantane analogues like Compound 5 .

- Target Selectivity : The cyclohexyl-urea linker in the target could improve selectivity for enzymes with hydrophobic binding pockets (e.g., carbonic anhydrases) compared to simpler sulfonamides .

Q & A

Basic: What are the recommended synthetic routes for N-(4-(3-(Adamantan-1-yl)ureido)cyclohexyl)methanesulfonamide, and what key reaction conditions must be controlled?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Adamantane-1-carboxylic acid activation (e.g., using CDI or EDC coupling agents) to form the ureido linkage.

- Step 2: Cyclohexylamine functionalization via sulfonylation with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dry DCM) .

- Step 3: Coupling the adamantane-ureido moiety to the sulfonamide-functionalized cyclohexane using Mitsunobu or carbodiimide-mediated reactions .

Critical Conditions:

- Temperature: Maintain 0–5°C during sulfonylation to avoid side reactions.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate high-purity intermediates.

- Moisture Control: Employ anhydrous solvents and inert atmosphere for coupling steps to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different studies?

Answer:

Contradictions often arise from:

- Structural Isomerism: The cyclohexyl group’s chair/boat conformations or adamantane stereoelectronic effects may alter binding. Use NMR (NOESY) or X-ray crystallography to confirm dominant conformers .

- Purity Discrepancies: Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS .

- Assay Variability: Standardize enzyme inhibition assays (e.g., carbonic anhydrase) using positive controls (e.g., acetazolamide) and replicate measurements to reduce inter-lab variability .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm adamantane CH₂ groups (δ ~1.6–2.1 ppm) and sulfonamide S=O (δ ~3.1 ppm) .

- 2D NMR (HSQC, HMBC): Map connectivity between ureido NH and cyclohexyl protons .

- IR Spectroscopy: Identify ureido C=O (1660–1690 cm⁻¹) and sulfonamide S=O (1150–1350 cm⁻¹) stretches .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., adamantane loss at m/z 135) .

Advanced: What strategies optimize the pharmacokinetic properties of adamantane-containing sulfonamides in vivo?

Answer:

- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl) to the adamantane moiety to balance logP values. Use quantitative structure-activity relationship (QSAR) models to predict solubility .

- Metabolic Stability: Conduct microsomal assays (e.g., liver S9 fractions) to identify metabolic hotspots. Methylation of vulnerable NH groups in the ureido moiety can reduce oxidative degradation .

- Conformational Rigidity: Lock the cyclohexyl ring in a chair conformation via substituents (e.g., 4-methyl) to enhance target binding and reduce off-target effects .

Basic: How to assess the purity and stability of this compound under various storage conditions?

Answer:

- Purity Analysis:

- HPLC: Use a C18 column with UV detection (λ = 254 nm); purity >95% is acceptable for in vitro studies .

- TGA/DSC: Monitor thermal degradation (e.g., melting point shifts) to assess batch consistency .

- Stability Testing:

- Forced Degradation: Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Analyze degradation products via LC-MS .

- Long-Term Storage: Store lyophilized powder at -20°C under argon to prevent sulfonamide hydrolysis .

Advanced: What computational methods predict the binding affinity of this compound with target enzymes?

Answer:

- Molecular Docking (AutoDock Vina, Schrödinger): Simulate interactions with carbonic anhydrase II (PDB: 3KS3). Focus on sulfonamide-Zn²+ coordination and adamantane hydrophobic pockets .

- Molecular Dynamics (GROMACS): Run 100-ns simulations to assess binding stability (RMSD <2.0 Å) and identify key residues (e.g., Thr199, His94) .

- Free Energy Perturbation (FEP): Calculate ΔΔG values for derivatives to prioritize synthesis of high-affinity analogs .

Basic: What are the primary applications of this compound in pharmacological research?

Answer:

- Enzyme Inhibition: Acts as a carbonic anhydrase IX/XII inhibitor for cancer therapy (IC₅₀ ~10–50 nM) .

- Antimicrobial Studies: Evaluate against Gram-positive bacteria (e.g., S. aureus) via MIC assays, leveraging sulfonamide’s antibacterial scaffold .

Advanced: How do structural modifications impact the compound’s selectivity for isoform-specific targets?

Answer:

- Adamantane Substitution: Replacing adamantane with smaller bicyclic groups (e.g., norbornane) reduces off-target binding to carbonic anhydrase I .

- Cyclohexyl Functionalization: Introducing electron-withdrawing groups (e.g., 4-F) enhances selectivity for tumor-associated isoform CA XII over CA II .

- Ureido Linker Optimization: Shortening the linker improves membrane permeability (PAMPA assay) but may reduce binding entropy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.